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Compound of Interest

Compound Name:
3-(Aminomethyl)benzoic acid

hydrochloride

Cat. No.: B1284310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Aminomethyl)benzoic acid hydrochloride is a versatile building block with significant

applications in medicinal chemistry and drug development. Its structural features, comprising a

benzoic acid moiety and an aminomethyl group, make it an ideal scaffold for the synthesis of a

diverse range of compounds, most notably serine protease inhibitors. This guide provides an

in-depth overview of its chemical properties, its role in the synthesis of potential therapeutic

agents, and relevant experimental protocols.

Core Compound Properties
The fundamental properties of 3-(Aminomethyl)benzoic acid hydrochloride are summarized

below.
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Property Value Citations

Molecular Weight 187.62 g/mol [1][2][3]

Molecular Formula C₈H₁₀ClNO₂ [1][2]

CAS Number 876-03-9 [2][3]

Appearance Solid

Solubility Slightly soluble in water [3]

Storage Temperature 2-8°C

Primary Application
Intermediate in organic

synthesis
[4]

Applications in Drug Development: Serine Protease
Inhibition
3-(Aminomethyl)benzoic acid hydrochloride is a key starting material for the synthesis of

inhibitors targeting serine proteases, a class of enzymes involved in numerous physiological

and pathological processes. Derivatives of this compound have been investigated as

competitive inhibitors of enzymes such as trypsin, plasmin, and thrombin.[5] Its structural

analogue, aminomethylbenzoic acid, is known for its antifibrinolytic properties, acting by

inhibiting plasminogen activation, which is crucial in the breakdown of fibrin clots.[6] This

highlights the potential of its derivatives in the development of hemostatic agents.

The general workflow for utilizing 3-(Aminomethyl)benzoic acid hydrochloride in a drug

discovery program is depicted below.
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Drug Discovery Workflow using 3-(Aminomethyl)benzoic Acid Hydrochloride.
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Experimental Protocols
Synthesis of a Derivative (Illustrative Example)
The following is a representative protocol for the synthesis of a peptidyl derivative of 3-

(aminomethyl)benzoic acid, a common step in creating serine protease inhibitors. This is a

generalized procedure based on standard peptide coupling techniques.

Objective: To couple a protected amino acid to the aminomethyl group of 3-

(aminomethyl)benzoic acid.

Materials:

3-(Aminomethyl)benzoic acid hydrochloride

N-protected amino acid (e.g., Boc-L-Arginine)

Coupling agent (e.g., HBTU - Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

Base (e.g., Diisopropylethylamine - DIPEA)

Solvent (e.g., Dimethylformamide - DMF)

Standard laboratory glassware and stirring equipment

Procedure:

Neutralization: Dissolve 3-(Aminomethyl)benzoic acid hydrochloride in DMF. Add one

equivalent of a non-nucleophilic base like DIPEA to neutralize the hydrochloride and free the

primary amine.

Activation: In a separate flask, dissolve the N-protected amino acid in DMF. Add the coupling

agent (e.g., HBTU) and DIPEA to activate the carboxylic acid.

Coupling: Slowly add the activated amino acid solution to the solution of 3-

(aminomethyl)benzoic acid. Allow the reaction to stir at room temperature for several hours

until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an

organic solvent and washed with aqueous solutions to remove unreacted starting materials

and byproducts. The crude product is then purified using techniques such as column

chromatography or recrystallization.

In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a synthesized

compound against a serine protease like trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against a specific serine protease.

Materials:

Synthesized inhibitor compound

Serine protease (e.g., Trypsin)

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

Assay buffer (e.g., Tris-HCl with CaCl₂)

96-well microplate

Fluorescence plate reader

Procedure:

Preparation of Reagents: Prepare stock solutions of the inhibitor, enzyme, and substrate in

the appropriate assay buffer.

Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor compound. Also,

include control wells with no inhibitor (100% activity) and wells with no enzyme

(background).

Enzyme Addition: Add the serine protease to each well (except the background control) and

incubate for a short period to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all

wells.

Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate

reader. The rate of increase in fluorescence corresponds to the rate of substrate cleavage.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion
3-(Aminomethyl)benzoic acid hydrochloride is a valuable and commercially available

starting material for the synthesis of novel compounds with therapeutic potential. Its utility as a

scaffold for serine protease inhibitors makes it a compound of significant interest for

researchers in drug discovery, particularly in the areas of thrombosis and hemostasis. The

experimental protocols provided herein offer a foundational understanding of how this

compound can be utilized in a research setting to develop and test new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3-(Aminomethyl)benzoic Acid
Hydrochloride in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284310#3-aminomethyl-benzoic-acid-hydrochloride-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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